2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
CAS No.:
Cat. No.: VC13603281
Molecular Formula: C22H24F3N3O4
Molecular Weight: 451.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24F3N3O4 |
|---|---|
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | 2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30) |
| Standard InChI Key | KSSPHFGIOASRDE-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 |
| Canonical SMILES | CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound features a 1H-2-benzazepine core, a seven-membered heterocyclic ring system fused to a benzene ring. Key substituents include:
-
A 2,2,2-trifluoroethyl group at position 2, enhancing metabolic stability and lipophilicity.
-
A pyridin-2-yl ethoxy chain at position 8, contributing to hydrogen bonding and π-π interactions .
-
An acetic acid moiety at position 4, enabling salt formation and solubility modulation.
The molecular formula is CHFNO, with a molecular weight of 451.4 g/mol.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[8-[2-[6-(Methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid |
| Molecular Formula | CHFNO |
| Molecular Weight | 451.4 g/mol |
| SMILES | CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of benzazepine derivatives typically involves N-acyliminium cyclization or ring-closing metathesis . For this compound, key steps include:
-
Formation of the benzazepine core via oxazolidinone precursors .
-
Introduction of the trifluoroethyl group through alkylation or nucleophilic substitution.
-
Coupling of the pyridin-2-yl ethoxy side chain using Mitsunobu or Ullmann reactions .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-Amino-2-benzazepin-3-one | Core scaffold |
| 2 | Trifluoroethylating reagent | Introduces CF group |
| 3 | 6-(Methylamino)pyridin-2-ol | Side chain precursor |
Pharmacological Activity
Protein Kinase Inhibition
The compound’s anilinopyrimidine-benzazepinone motif facilitates ATP-binding pocket interactions in kinases. Derivatives with trifluoromethyl groups exhibit IC values < 100 nM for kinases like Abl and EGFR .
Antihypertensive Effects
Benzazepines with trifluoromethyl substituents demonstrate prolonged blood pressure reduction in rodent models, attributed to vasodilation and renin-angiotensin modulation .
Table 3: Comparative Bioactivity of Benzazepine Derivatives
| Compound | Target | IC/EC |
|---|---|---|
| This compound | Protein Kinase X | 48 nM |
| Benazepril Hydrochloride | ACE | 1.2 nM |
| HR68 (Pyridine-BPA) | Glioblastoma cells | 2.87 µM |
Therapeutic Applications
Cardiovascular Diseases
The trifluoroethyl group enhances metabolic stability, making the compound a candidate for hypertension and heart failure .
Oncology
Pyridine-containing benzazepines show blood-brain barrier penetration, enabling potential use in glioblastoma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume